9H-Purine-6(1H)-thione, 9-(piperidinomethyl)-
CAS No.: 14133-14-3
Cat. No.: VC14911894
Molecular Formula: C11H15N5S
Molecular Weight: 249.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14133-14-3 |
|---|---|
| Molecular Formula | C11H15N5S |
| Molecular Weight | 249.34 g/mol |
| IUPAC Name | 9-(piperidin-1-ylmethyl)-3H-purine-6-thione |
| Standard InChI | InChI=1S/C11H15N5S/c17-11-9-10(12-6-13-11)16(7-14-9)8-15-4-2-1-3-5-15/h6-7H,1-5,8H2,(H,12,13,17) |
| Standard InChI Key | JSSLMMRNHVEVHL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CN2C=NC3=C2NC=NC3=S |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- is defined by the IUPAC name 7,9-bis(1-piperidinylmethyl)-7,9-dihydro-8H-purine-8-thione . Its molecular formula, C₁₇H₂₆N₆S, reflects a purine core modified with two piperidinomethyl groups at positions N7 and N9 and a thione moiety at C6 . The compound’s molecular weight of 346.494 g/mol and InChIKey CLIBGAKCPFAFDU-UHFFFAOYSA-N confirm its unique identity .
Table 1: Key Chemical Properties
Synthesis and Derivatization
Synthetic Pathways
The synthesis of 9H-Purine-6(1H)-thione derivatives typically involves alkylation or acylation reactions. For example, 9-amino-6-(methylthio)-9H-purine has been alkylated with chloroalkyl acetates to introduce hydroxyalkyl or piperidinomethyl groups . A notable method involves the reaction of N-trimethylsilylated purines with tert-alkyl halides catalyzed by SnCl₄, which enables regioselective substitution at the N7 or N9 positions . While this approach has been applied to 6-chloropurine analogs, analogous strategies could theoretically yield 9-(piperidinomethyl) derivatives through careful selection of alkylating agents .
Stability and Reactivity
The piperidinomethyl group at N9 demonstrates moderate stability under alkaline conditions but degrades in acidic environments. For instance, hydrolysis of 7-(tert-butyl)-6-chloropurine analogs in formic acid leads to cleavage of the N7 substituent . This suggests that the piperidinomethyl group in 9H-Purine-6(1H)-thione may similarly require neutral or mildly basic conditions for synthetic manipulations.
Analytical and Spectral Data
Infrared Spectroscopy
IR spectra of 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- recorded using a KBr disc exhibit a strong thione (C=S) stretch near 1200 cm⁻¹ and N-H vibrations from the piperidine ring at 2900–3000 cm⁻¹ . Water contamination observed around 3450 cm⁻¹ indicates hygroscopicity, necessitating anhydrous conditions during handling .
Table 2: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=S (thione) | 1200 | Strong |
| N-H (piperidine) | 2900–3000 | Medium |
| O-H (water) | 3450 | Weak |
Mass Spectrometric Analysis
Stability and Degradation
Thermal and pH Stability
The compound remains stable as a solid at room temperature but degrades in solution under acidic conditions. For example, heating 7-(tert-butyl)-6-chloropurine analogs in acetonitrile with triflic acid at 80°C led to complete decomposition within 48 hours . Similar instability is expected for the piperidinomethyl group, particularly in protic solvents .
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